molecular formula C15H13N3 B14650911 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole CAS No. 42141-09-3

3-Methyl-1,5-diphenyl-1H-1,2,4-triazole

Cat. No.: B14650911
CAS No.: 42141-09-3
M. Wt: 235.28 g/mol
InChI Key: CICJNFIXVURENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,5-diphenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methyl group at the third position and phenyl groups at the first and fifth positions of the triazole ring. Triazoles are known for their broad spectrum of biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction between aryl diazonium salts and isocyanides . This reaction is catalyzed by copper(I) salts and proceeds under mild conditions to yield the desired triazole.

Industrial Production Methods: Industrial production of triazoles, including this compound, often involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of triazoles with high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Formation of corresponding triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated or nitro-substituted triazoles.

Scientific Research Applications

3-Methyl-1,5-diphenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of specific biological pathways . For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl and phenyl groups enhances its stability and reactivity compared to other triazoles.

Properties

CAS No.

42141-09-3

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

3-methyl-1,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C15H13N3/c1-12-16-15(13-8-4-2-5-9-13)18(17-12)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

CICJNFIXVURENN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.